Cyclosporin A-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C62H111N11O12 |

|---|---|

Molecular Weight |

1206.6 g/mol |

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1D3,25D |

InChI Key |

PMATZTZNYRCHOR-XVPVDVKSSA-N |

Isomeric SMILES |

[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O)/C([2H])([2H])[2H] |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Cyclosporin A-d4 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyclosporin A-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A. This document details its primary application in research as an internal standard for quantitative analysis, outlines experimental protocols, and presents key data in a structured format for ease of comparison.

Introduction to this compound

This compound is a stable isotope-labeled form of Cyclosporin A, a cyclic polypeptide consisting of 11 amino acids. The designation "d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically and biologically analogous to Cyclosporin A but has a higher molecular weight. This key difference in mass, without altering its chemical properties, makes this compound an ideal internal standard for quantitative mass spectrometry-based assays.

The primary and most critical use of this compound in a research setting is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Cyclosporin A in various biological matrices, such as whole blood, plasma, and tissue samples. Its use is essential for accurate therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of Cyclosporin A.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Cyclosporin A and its deuterated form is crucial for method development and data interpretation.

| Property | Cyclosporin A | This compound |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | C₆₂H₁₀₇D₄N₁₁O₁₂ |

| Molecular Weight | ~1202.61 g/mol | ~1206.66 g/mol |

| CAS Number | 59865-13-3 | Not consistently available |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility | Soluble in methanol, ethanol, acetone, ether, and chloroform; sparingly soluble in water. | Similar to Cyclosporin A |

Mechanism of Action of Cyclosporin A

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is crucial for the activation of T-lymphocytes. The mechanism is as follows:

-

Binding to Cyclophilin: Cyclosporin A enters the T-lymphocyte and binds to its intracellular receptor, cyclophilin.

-

Formation of a Complex: This binding forms a Cyclosporin A-cyclophilin complex.

-

Inhibition of Calcineurin: The complex then binds to and inhibits the phosphatase activity of calcineur.

-

NFAT Dephosphorylation Blockade: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cyclosporin A prevents the dephosphorylation of NFAT.

-

Inhibition of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus and, therefore, cannot activate the transcription of genes encoding for various cytokines, most notably Interleukin-2 (IL-2).

-

Suppression of T-cell Activation: The lack of IL-2 production prevents the proliferation and activation of T-lymphocytes, thus suppressing the immune response.

Experimental Protocols: Quantitative Analysis using LC-MS/MS

The use of this compound as an internal standard in LC-MS/MS is the gold standard for accurate quantification of Cyclosporin A. Below is a detailed methodology.

Sample Preparation: Protein Precipitation

This is a common and efficient method for extracting Cyclosporin A from whole blood.

-

Aliquoting: Transfer a precise volume (e.g., 50 µL) of the whole blood sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of a working solution of this compound in an organic solvent (e.g., methanol or acetonitrile) to each tube. The concentration of the internal standard should be consistent across all samples.

-

Precipitation: Add a protein precipitating agent, typically acetonitrile or methanol containing zinc sulfate, to the sample. A common ratio is 4:1 (v/v) of precipitant to sample.

-

Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.

Liquid Chromatography Parameters

The following table summarizes typical liquid chromatography conditions for the separation of Cyclosporin A.

| Parameter | Typical Value/Condition |

| Column | C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid, 2 mM ammonium acetate) |

| Mobile Phase B | Methanol or acetonitrile with a similar additive |

| Gradient | A gradient elution is typically used to ensure good separation and peak shape. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 50 - 60 °C |

| Injection Volume | 5 - 20 µL |

| Run Time | 2 - 5 minutes |

Mass Spectrometry Parameters

Tandem mass spectrometry is used for detection and quantification, typically in the Multiple Reaction Monitoring (MRM) mode.

| Parameter | Cyclosporin A | This compound |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |

| Precursor Ion (m/z) | [M+H]⁺ or [M+NH₄]⁺ (e.g., 1202.8) | [M+H]⁺ or [M+NH₄]⁺ (e.g., 1206.8) |

| Product Ion (m/z) | Specific fragment ions (e.g., 1184.8, 425.3) | Corresponding fragment ions (e.g., 1188.8) |

| Cone Voltage (V) | 30 - 60 | 30 - 60 |

| Collision Energy (eV) | 20 - 40 | 20 - 40 |

Note: The exact m/z values, cone voltages, and collision energies should be optimized for the specific instrument being used.

Pharmacokinetic Data of Cyclosporin A

Understanding the pharmacokinetic profile of Cyclosporin A is crucial for interpreting TDM results and for drug development. The use of this compound enables accurate determination of these parameters.

| Parameter | Human | Rat | Dog |

| Bioavailability (Oral) | Highly variable (20-50%) | ~30% | ~45% |

| Time to Peak (Tmax) | 1.5 - 2.0 hours | ~2 hours | ~1.5 hours |

| Volume of Distribution (Vd) | 3-5 L/kg | 4.5 L/kg | 3.5 L/kg |

| Elimination Half-life (t₁/₂) | 10 - 27 hours | ~19 hours | ~9 hours |

| Clearance (CL) | 5-7 mL/min/kg | ~25 mL/min/kg | ~15 mL/min/kg |

Note: These are approximate values and can vary significantly based on factors such as patient population, organ transplant type, and co-administered medications.

Conclusion

This compound is an indispensable tool in modern research and clinical diagnostics. Its role as an internal standard in LC-MS/MS assays ensures the accuracy and reliability of Cyclosporin A quantification, which is paramount for effective therapeutic drug monitoring and for advancing our understanding of its pharmacokinetic and pharmacodynamic properties. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the robust and precise analysis of this critical immunosuppressive agent.

An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Cyclosporin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Cyclosporin A (d-CsA), a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for mass spectrometry-based quantification. This document details experimental methodologies, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Introduction to Deuterated Cyclosporin A

Cyclosporin A (CsA) is a potent immunosuppressant widely used to prevent organ transplant rejection and to treat autoimmune diseases. The deuteration of CsA, the substitution of hydrogen atoms with their heavier isotope deuterium, offers significant advantages in drug development and clinical research. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down the metabolism of the drug, potentially leading to an improved pharmacokinetic profile. Furthermore, deuterated analogs are essential as internal standards for accurate quantification of CsA in biological matrices by isotope dilution mass spectrometry.

Synthesis of Deuterated Cyclosporin A

The synthesis of deuterated Cyclosporin A can be achieved through various methods, primarily involving the introduction of deuterium at specific sites of the molecule. A common and efficient approach is the α-C deuteration of N-methylated amino acid residues.

Experimental Protocol: α-C Deuteration of N-Methylated Residues

This method, described as rapid and cost-effective, utilizes a base-catalyzed hydrogen-deuterium exchange at the α-carbon of specific amino acid residues within the Cyclosporin A molecule.[1]

Materials:

-

Cyclosporin A (≥98% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

-

Deuterated methanol (CD₃OD)

-

Chloroform-d (CDCl₃) for NMR analysis

Procedure:

-

Preparation of the Deuteration Medium: Prepare a 1% (w/v) solution of TBD or MTBD in D₂O.

-

pH Adjustment: Adjust the pD of the solution to approximately 13.4. The pD can be calculated from the pH meter reading using the equation: pD = pH + 0.4.

-

Deuteration Reaction: Dissolve Cyclosporin A in the prepared basic D₂O solution. The reaction proceeds at room temperature. The incubation time can be varied to control the extent of deuteration.

-

Monitoring the Reaction: The progress of the deuteration can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

-

Work-up: According to the source, this method may not require extensive purification.[1] However, if necessary, the reaction mixture can be neutralized and the deuterated Cyclosporin A extracted using a suitable organic solvent.

Expected Outcome: This procedure is reported to introduce up to three deuterium atoms: two at the α-carbon of sarcosine (Sar) and one at the chiral α-carbon of (2S,3R,4R,6E)-2-amino-3-hydroxy-4-methyl-6-octenoic acid (MeBmt).[1]

Alternative Synthesis Strategy: Oxidation and Deuterium Introduction

Another patented approach involves the chemical modification of the Cyclosporin A molecule to introduce deuterium.[2]

Conceptual Steps:

-

Protection: The hydroxyl group of the MeBmt residue is protected, for example, by acetylation.

-

Oxidative Cleavage: The double bond in the MeBmt residue is oxidatively cleaved to generate an aldehyde.

-

Deuterium Introduction: The aldehyde can then be subjected to reactions that introduce deuterium.

This method allows for targeted deuteration at the site of metabolism.

Purification of Deuterated Cyclosporin A

The purification of deuterated Cyclosporin A is crucial to remove any unreacted starting material, non-deuterated species, and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. The methods developed for the purification of non-deuterated Cyclosporin A are generally applicable to its deuterated analogs.

Experimental Protocol: Multi-Step HPLC Purification

This protocol is adapted from a multi-step HPLC method for the purification of medical-grade Cyclosporin A.[3]

Equipment and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Silica gel for column chromatography (40-60 µm)

-

Mobile Phase A (Silica Gel): Petroleum ether: Ethyl acetate (70:30, v/v)

-

Mobile Phase B (Reversed-Phase): Acetonitrile:Water:tert-Butyl methyl ether:Phosphoric acid (430:520:50:1, v/v/v/v)

-

Acetonitrile (HPLC grade)

-

Water (ultrapure)

Procedure:

-

Initial Purification (Silica Gel Chromatography):

-

Dissolve the crude deuterated Cyclosporin A in a minimal amount of a suitable solvent.

-

Load the sample onto a silica gel column pre-equilibrated with Mobile Phase A.

-

Elute the column with Mobile Phase A and collect fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or a rapid analytical HPLC method to identify the fractions containing the deuterated Cyclosporin A.

-

Pool the pure fractions and evaporate the solvent.

-

-

Final Purification (Reversed-Phase HPLC):

-

Dissolve the partially purified product in the mobile phase.

-

Inject the sample onto a C18 HPLC column.

-

Set the column temperature to 70 °C.

-

Elute with Mobile Phase B at a constant flow rate.

-

Monitor the elution at 210 nm.

-

Collect the peak corresponding to deuterated Cyclosporin A.

-

Evaporate the solvent to obtain the purified product.

-

Quantitative Data

The following tables summarize the quantitative data related to the synthesis and purification of deuterated and non-deuterated Cyclosporin A.

Table 1: Synthesis of Deuterated Cyclosporin A - Isotopic Enrichment

| Method | Deuterium Source | Achieved Isotopic Enrichment | Reference |

| α-C Deuteration of N-Methylated Residues | D₂O | Up to 3 Deuterons Incorporated | [1] |

| Commercial Deuterated Cyclosporin A (d₄) | Not Specified | Purity: 99.59% | N/A |

Table 2: Purification of Cyclosporin A - Yield and Purity

| Purification Method | Starting Material | Yield | Final Purity | Reference |

| Multi-Step HPLC (Silica and Reversed-Phase) | Crude Cyclosporin A | 80.1% | 97.2% | [3] |

| Column Chromatography (Silica gel and Sephadex LH-20) | Fermentation Broth | N/A | 98% | [4] |

Mandatory Visualizations

Signaling Pathway of Cyclosporin A

The primary mechanism of action of Cyclosporin A involves the inhibition of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.

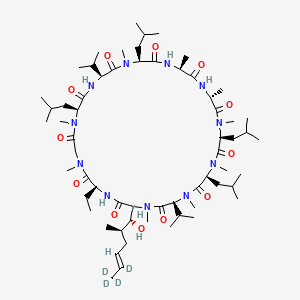

Caption: Cyclosporin A signaling pathway in a T-cell.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of deuterated Cyclosporin A.

Caption: General workflow for d-CsA synthesis and purification.

Conclusion

The synthesis and purification of deuterated Cyclosporin A are critical for advancing research in drug metabolism, pharmacokinetics, and clinical diagnostics. The methods outlined in this guide provide a foundation for obtaining high-purity deuterated Cyclosporin A. The choice of synthesis and purification strategy will depend on the desired level of deuteration, the required purity, and the available resources. Further optimization of these protocols may be necessary to achieve specific research goals.

References

An In-depth Technical Guide to Cyclosporin A-d4: Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cyclosporin A-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A. This document details experimental protocols for its analysis and explores the key signaling pathways it modulates. The information presented is intended to support research and development activities involving this compound.

Core Physical and Chemical Properties

This compound is a synthetic, deuterated form of Cyclosporin A, a cyclic nonribosomal peptide composed of 11 amino acids. The incorporation of four deuterium atoms increases its molecular weight, making it a valuable internal standard for mass spectrometry-based quantification of Cyclosporin A in biological matrices.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | Cyclosporine-d4; Ciclosporin-d4; Atopica-d4 | [1] |

| Appearance | White Solid | [2] |

| Purity | ≥95% to 98% (by HPLC) | [1][3] |

| Storage Temperature | -20°C | [2] |

Chemical and Physical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₆₂H₁₀₇D₄N₁₁O₁₂ | [1] |

| Molecular Weight | 1206.64 g/mol | [1][2] |

| Melting Point | 133-136°C | [2] |

Solubility Profile

This compound, similar to its non-deuterated counterpart, is a lipophilic molecule with poor aqueous solubility. Detailed solubility information is crucial for the preparation of stock solutions and experimental media.

| Solvent | Solubility | Reference(s) |

| Acetone | Soluble | [2] |

| Benzene | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | [4] |

| Dimethyl sulfoxide (DMSO) | Soluble | [5] |

| Water | Slightly soluble | [4] |

For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer.[6]

Stability

The stability of Cyclosporin A has been studied under various conditions, and this information is largely applicable to its deuterated analog.

-

In Solution: Stock solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[4] When diluted in 5% dextrose injection, it is stable in glass or PVC containers for 24 hours. In 0.9% sodium chloride injection, it is stable for 6 hours in PVC and 12 hours in glass containers.[7]

-

In Serum: Cyclosporin A is stable in human serum for up to seven days at room temperature and for up to five months when stored at -20°C.[8] It is recommended to separate blood samples as quickly as possible to prevent the release of the compound from the cellular fraction into the serum.[8]

Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of Cyclosporin A in biological samples, typically by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Quantification of Cyclosporin A in Whole Blood by LC-MS/MS

This protocol outlines a common method for the therapeutic drug monitoring of Cyclosporin A.

2.1.1. Sample Preparation: Protein Precipitation

-

To 20 µL of EDTA-anticoagulated whole blood, add 400 µL of a precipitation reagent consisting of 0.05 M zinc sulfate and a known concentration of this compound (internal standard) in 50% methanol/water.[9]

-

Vortex the mixture vigorously for at least 20 seconds.[9]

-

Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.[9]

-

Collect the supernatant for LC-MS/MS analysis.[9]

2.1.2. Chromatographic Conditions

-

HPLC System: A standard HPLC system capable of binary gradients.

-

Column: A C18 reversed-phase column (e.g., 50x2.1 mm, 2.7 µm) is commonly used.[9]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape. A typical mobile phase composition is acetonitrile:water:t-butyl methyl ether:phosphoric acid (55:40:5:1, v/v/v/v).[10]

-

Flow Rate: A flow rate of 0.5 mL/min is typical.[9]

-

Column Temperature: The column is often heated (e.g., to 80°C) to improve peak shape and reduce run time.[10]

-

Injection Volume: Typically 20 µL.

2.1.3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Cyclosporin A and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cyclosporin A | 1202.8 | Varies by instrument |

| This compound | 1206.8 | Varies by instrument |

Note: The exact m/z values for product ions will depend on the instrument and collision energy used and should be optimized.

Experimental Workflow for LC-MS/MS Analysis

Signaling Pathways Modulated by Cyclosporin A

The immunosuppressive activity of Cyclosporin A is primarily mediated through the inhibition of T-cell activation. As a deuterated analog, this compound is expected to interact with the same biological targets. The core mechanism involves the inhibition of calcineurin, a key enzyme in the T-cell receptor signaling pathway.

Calcineurin-NFAT Signaling Pathway

The primary mechanism of action of Cyclosporin A involves the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[11][12]

-

Binding to Cyclophilin: Cyclosporin A enters the T-cell and binds to its intracellular receptor, cyclophilin.[11]

-

Inhibition of Calcineurin: The Cyclosporin A-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[11][12]

-

Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the transcription factor NFAT. By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.[12]

-

Inhibition of NFAT Translocation: Dephosphorylated NFAT normally translocates to the nucleus to activate the transcription of genes encoding cytokines, such as Interleukin-2 (IL-2).[12] By preventing NFAT dephosphorylation, Cyclosporin A blocks its nuclear translocation.

-

Suppression of T-Cell Activation: The inhibition of IL-2 gene transcription ultimately leads to a reduction in T-cell proliferation and a suppression of the immune response.[13]

Other Signaling Pathways

In addition to the calcineurin-NFAT pathway, Cyclosporin A has been shown to affect other signaling cascades:

-

JNK and p38 MAPK Pathways: Cyclosporin A can block the activation of the JNK (c-Jun N-terminal kinase) and p38 MAP (mitogen-activated protein) kinase signaling pathways, which are also involved in T-cell activation.[11]

-

PKC Isoenzymes: It has been suggested that Cyclosporin A may selectively prevent the activation of certain protein kinase C (PKC) isoenzymes, further contributing to the inhibition of IL-2 synthesis.[13]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed information on its properties, analytical methods, and biological interactions is intended to facilitate its effective use in scientific investigations.

References

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. esschemco.com [esschemco.com]

- 4. Cyclosporin A | 59865-13-3 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Stability and availability of cyclosporine in 5% dextrose injection or 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of cyclosporin A in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inha.elsevierpure.com [inha.elsevierpure.com]

- 11. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effect of Cyclosporin A on Airway Cell Proinflammatory Signaling and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclosporin A-d4: A Technical Overview of its Molecular Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular characteristics of Cyclosporin A-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A. The document outlines its chemical formula and molecular weight, and delves into the well-established mechanism of action, which is crucial for its application in research and drug development.

Core Molecular Data

This compound is utilized in various research contexts, often as an internal standard in pharmacokinetic studies. Different deuterated and isotopically labeled forms are available. The key quantitative data for distinct variants are summarized below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₆₂H₁₀₇D₄N₁₁O₁₂ | 1206.64[1][2], 1206.66[3] |

| This compound Acetate (Major) | C₆₄H₁₀₉D₄N₁₁O₁₃ | 1248.67[4] |

| Cyclosporin A-¹³C₂,d₄ (Major) | ¹³C₂C₆₀D₄H₁₀₇N₁₁O₁₂ | 1208.62[5] |

Mechanism of Action: Calcineurin Inhibition

This compound, as a structural analog of Cyclosporin A, is understood to follow the same mechanism of action. Its immunosuppressive effects are primarily mediated through the inhibition of T-cell activation. This is achieved by targeting the calcineurin signaling pathway, a critical cascade in the immune response.

The key steps in the mechanism are as follows:

-

Cellular Entry and Complex Formation: Cyclosporin A enters the cytoplasm of T-lymphocytes.

-

Immunophilin Binding: Inside the cell, it binds to its intracellular receptor, cyclophilin, forming a Cyclosporin A-cyclophilin complex.[6][7][8]

-

Calcineurin Inhibition: This complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[6][9] This binding event inhibits the phosphatase activity of calcineurin.[6][9]

-

NF-AT Pathway Blockade: The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT).[6][7]

-

Suppression of Gene Transcription: Phosphorylated NF-AT is unable to translocate into the nucleus. This blockade of nuclear translocation results in the failure to activate the transcription of genes for several key cytokines, including Interleukin-2 (IL-2) and Interleukin-4 (IL-4).[6][7]

-

Inhibition of T-Cell Proliferation: The resulting reduction in cytokine production, particularly IL-2, leads to a decrease in T-cell proliferation and activation, thereby exerting its immunosuppressive effect.[7][9]

In addition to the calcineurin/NF-AT pathway, research indicates that Cyclosporin A also impedes the activation of JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[9]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of the Cyclosporin A-cyclophilin complex on the calcineurin-mediated T-cell activation pathway.

Caption: Cyclosporin A's mechanism of action via calcineurin inhibition.

Experimental Protocols

While specific experimental protocols for this compound are proprietary to the manufacturer and the end-user's application, its primary use is as an internal standard for analytical methods. A general workflow for its use in a pharmacokinetic study using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below.

Caption: General workflow for using this compound in LC-MS analysis.

Methodology in Practice:

-

Standard Curve Preparation: A standard curve is generated using known concentrations of unlabeled Cyclosporin A.

-

Sample Spiking: A known, fixed concentration of this compound is added ("spiked") into all calibration standards, quality controls, and unknown biological samples.

-

Extraction: The analyte (Cyclosporin A) and the internal standard (this compound) are extracted from the biological matrix. This is commonly achieved through protein precipitation followed by solid-phase extraction.

-

LC-MS Detection: The extracted samples are injected into an LC-MS system. The liquid chromatography step separates the analytes from other matrix components. The mass spectrometer detects and quantifies both Cyclosporin A and this compound based on their distinct mass-to-charge ratios.

-

Quantification: The concentration of Cyclosporin A in the unknown samples is determined by calculating the ratio of its peak area to the peak area of the this compound internal standard and comparing this ratio to the standard curve. The use of a deuterated internal standard corrects for variability in sample preparation and instrument response.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound (Major) | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Cyclosporin A-13C2,d4 (Major) | LGC Standards [lgcstandards.com]

- 6. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 9. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Role and Mechanism of Cyclosporin A-d4 as an Internal Standard in Quantitative Bioanalysis

This technical guide provides an in-depth exploration of the immunosuppressive mechanism of Cyclosporin A (CsA) and the pivotal role of its deuterated analog, Cyclosporin A-d4 (CsA-d4), as an internal standard in high-precision quantitative analysis. Tailored for researchers, scientists, and drug development professionals, this document details the biochemical pathways, analytical principles, and experimental protocols that form the foundation of therapeutic drug monitoring for this critical medication.

The Immunosuppressive Mechanism of Action of Cyclosporin A

Cyclosporin A is a potent calcineurin inhibitor used to prevent organ transplant rejection and treat various autoimmune diseases.[1][2] Its therapeutic effect stems from its ability to suppress the activation of T-cells, which are key players in the adaptive immune response.

The mechanism involves the following steps:

-

Binding to Cyclophilin : Upon entering a T-cell, Cyclosporin A binds to its intracellular receptor, an immunophilin called cyclophilin.[1][2][3]

-

Inhibition of Calcineurin : The resulting CsA-cyclophilin complex possesses a high affinity for the enzyme calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4][5] The complex binds to calcineurin and inhibits its phosphatase activity.[1][3][6]

-

Suppression of NFAT Activation : A key substrate of calcineurin is the Nuclear Factor of Activated T-cells (NFAT).[1][4] In an activated T-cell, calcineurin normally dephosphorylates NFAT in the cytoplasm. This dephosphorylation is a critical step that unmasks a nuclear localization signal, allowing NFAT to translocate into the nucleus.[1][3] By inhibiting calcineurin, the CsA-cyclophilin complex prevents NFAT dephosphorylation, trapping it in the cytoplasm.[1]

-

Inhibition of Cytokine Gene Transcription : With NFAT unable to enter the nucleus, it cannot activate the transcription of key genes required for T-cell proliferation and immune response.[4] Most notably, it blocks the production of Interleukin-2 (IL-2), a potent T-cell growth factor.[1][2][3][7]

This cascade effectively halts the T-cell-mediated immune response, providing the desired immunosuppression.

The Principle of Deuterated Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for therapeutic drug monitoring due to its high specificity and sensitivity.[8] However, quantitative accuracy can be compromised by several factors, including:

-

Variability in sample extraction and recovery.

-

Matrix effects, where co-eluting compounds suppress or enhance ionization.[9]

-

Instrumental drift and fluctuations in injection volume.[10]

To correct for these potential errors, an internal standard (IS) is used.[11] An ideal IS is a compound that behaves identically to the analyte of interest (the drug being measured) throughout the entire analytical process but is distinguishable by the detector.[11]

Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the best choice.[9][11] Deuterium (²H or D) is a non-radioactive, stable isotope of hydrogen. A deuterated IS is chemically identical to the analyte, with one or more hydrogen atoms replaced by deuterium.[9][12] This results in a compound with:

-

Identical Physicochemical Properties : It has the same polarity, solubility, and reactivity as the analyte, ensuring it co-elutes during chromatography and experiences the same extraction efficiency and matrix effects.[11]

-

Different Mass-to-Charge Ratio (m/z) : The presence of deuterium increases the molecular weight, allowing the mass spectrometer to differentiate it from the analyte.[11]

Quantification is based on the ratio of the analyte's peak area to the IS's peak area. Since both are affected proportionally by process variability, the ratio remains constant and provides a highly accurate and precise measurement.

This compound: The Optimal Internal Standard for CsA Analysis

This compound (CsA-d4) is the CsA molecule with four hydrogen atoms strategically replaced by deuterium. This makes it an exemplary internal standard for several reasons:

-

Chemical and Chromatographic Equivalence : CsA-d4 co-elutes perfectly with native CsA, ensuring that it is exposed to the exact same analytical conditions and matrix interferences.

-

Mass Differentiation : The +4 Da mass shift is sufficient to prevent isotopic overlap, ensuring a distinct and interference-free signal for both the analyte and the standard.

-

Improved Accuracy and Precision : By compensating for variations in sample preparation and instrument response, CsA-d4 significantly enhances the robustness and reliability of the assay, which is critical for clinical decision-making.[10][13]

The workflow involves adding a precise amount of CsA-d4 to every sample, calibrator, and quality control at the very beginning of the sample preparation process.

Experimental Protocol and Performance Data

The following outlines a typical protocol for the quantification of CsA in whole blood using LC-MS/MS with CsA-d4 as the internal standard.

A. Sample Preparation Protocol

-

Aliquoting : Pipette 50 µL of whole blood (calibrator, quality control, or patient sample) into a microcentrifuge tube.

-

Internal Standard Spiking : Add 50 µL of a working solution of CsA-d4 in a suitable solvent (e.g., methanol).

-

Protein Precipitation : Add 200 µL of a precipitating agent, such as zinc sulfate or acetonitrile, to the sample.[13]

-

Vortexing and Centrifugation : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and extraction. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Injection : Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

B. Quantitative Data and Method Parameters

The performance of an LC-MS/MS method is characterized by its mass spectrometry parameters and validation metrics like linearity, precision, and accuracy.

Table 1: Representative Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Cyclosporin A (CsA) | 1202.8 | 1184.8 or 425.3 | ESI+ |

| This compound (CsA-d4) | 1206.9 | 1188.9 or 425.3 | ESI+ |

(Note: Specific m/z values can vary slightly based on instrumentation and adduct formation, such as [M+H]⁺ or [M+NH₄]⁺. Data compiled from multiple sources.)[14][15]

Table 2: Typical LC-MS/MS Method Performance Characteristics

| Parameter | Typical Value |

|---|---|

| Linearity Range | 2.0 - 2,000 ng/mL[15] |

| Lower Limit of Quantitation (LLOQ) | 2.0 - 10.0 ng/mL[13][15] |

| Within-Run Precision (%CV) | < 10%[13][14][16] |

| Between-Run Precision (%CV) | < 10%[13][14][16] |

| Accuracy / Trueness | 90 - 110%[14][16] |

(Note: Performance characteristics are method-dependent and require validation in individual laboratories. Data represents typical values found in literature.)

Conclusion

The mechanism of action for this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. By mirroring the chemical behavior of native Cyclosporin A while maintaining a distinct mass, CsA-d4 provides an essential internal reference. This allows for the correction of inevitable variations in the analytical workflow, ensuring that LC-MS/MS methods deliver the high accuracy and precision required for effective therapeutic drug monitoring. Understanding this mechanism is fundamental for researchers and clinicians who rely on these measurements to optimize immunosuppressive therapy and ensure patient safety.

References

- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of immunosuppression by cyclosporine, FK506, and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. youtube.com [youtube.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 13. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity Cyclosporin A-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Cyclosporin A-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in quantitative analyses or for other research applications. This guide covers commercial suppliers, product specifications, the signaling pathway of Cyclosporin A, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

High-Purity this compound: Commercial Availability

A critical aspect of reliable quantitative analysis is the quality of the internal standard. Several reputable commercial suppliers offer high-purity this compound. The following table summarizes the key specifications from a selection of these suppliers to facilitate comparison.

| Supplier | Product Name | Purity | Analytical Method(s) | Molecular Formula | Molecular Weight |

| Pharmaffiliates | This compound (Major) | - | - | C₆₂H₁₀₇D₄N₁₁O₁₂ | 1206.64 |

| ESS Chem Co. | This compound | 98% by HPLC; >98% atom D | HPLC | C₆₂H₁₀₇D₄N₁₁O₁₂ | 1206.64 |

| LGC Standards | This compound (Major) | >95% (HPLC) | NMR, HPLC, MS | C₆₂H₁₀₇D₄N₁₁O₁₂ | 1206.66 |

| MedchemExpress | This compound | 99.59% | - | C₆₂H₁₀₇D₄N₁₁O₁₂ | 1206.64 |

| Selleck Chemicals | This compound | - | - | - | - |

| Clearsynth | Cyclosporin-A-d4 | Not less than 95% | HPLC | - | - |

| Santa Cruz Biotechnology | This compound | ≥95% | - | C₆₂H₁₀₇D₄N₁₁O₁₂ | 1206.64 |

Mechanism of Action: The Calcineurin Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated signaling pathway, which is crucial for the activation of T-lymphocytes. The binding of Cyclosporin A to the intracellular protein cyclophilin forms a complex that inhibits the phosphatase activity of calcineurin.[1][2][3] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor.[1][4] Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][3] The suppression of IL-2 production is a primary mechanism behind the immunosuppressive action of Cyclosporin A, as IL-2 is essential for the proliferation and differentiation of T-cells.[3][5]

Experimental Protocol: Quantification of Cyclosporin A using LC-MS/MS with this compound Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate quantification of Cyclosporin A in biological matrices by LC-MS/MS. This is due to its ability to compensate for variations in sample preparation and matrix effects.[6]

Sample Preparation

A common method for sample preparation from whole blood involves protein precipitation.[7][8]

-

Aliquoting: Take a precise volume of the whole blood sample (e.g., 20 µL).[8]

-

Addition of Internal Standard and Precipitating Agent: Add a working solution containing this compound (at a known concentration, e.g., 50 µg/mL) and a protein precipitating agent, such as a zinc sulfate solution (e.g., 0.1 M) in methanol.[6][7][8]

-

Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation and mixing of the internal standard with the sample.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve Cyclosporin A from other endogenous components in the sample matrix.

-

Column: A C18 or a phenyl-hexyl reversed-phase column is typically used.[7][8]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 2 mM ammonium acetate) and an organic component (e.g., methanol or acetonitrile) is commonly employed.[8]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.[8]

-

Injection Volume: A small volume of the prepared sample (e.g., 10 µL) is injected onto the column.[8]

Tandem Mass Spectrometry

Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[8]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Cyclosporin A and this compound. For example:

-

Quantification: The concentration of Cyclosporin A in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Cyclosporin A and a constant concentration of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Cyclosporin A-d4 Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Cyclosporin A-d4 powder. The information presented herein is crucial for maintaining the integrity, purity, and performance of this critical reagent in research and development settings. This document outlines the known degradation pathways, provides recommended handling procedures, and details experimental protocols for stability assessment.

Introduction

This compound is the deuterated analog of Cyclosporin A, a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. As a cyclic peptide with a complex structure, its stability is paramount for obtaining reliable and reproducible experimental results. This guide serves as a comprehensive resource for ensuring the proper handling and storage of this compound powder.

Recommended Storage and Handling

Proper storage and handling are critical to prevent degradation and maintain the isotopic enrichment of this compound powder.

Table 1: Recommended Storage Conditions for this compound Powder and Solutions

| Form | Storage Temperature | Duration | Additional Precautions |

| Powder | -20°C | Long-term | Protect from light. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen. |

| Solutions | -80°C | Up to 6 months | Use a non-hygroscopic solvent. Protect from light. |

| -20°C | Up to 1 month | Protect from light. |

Handling Recommendations:

-

Hygroscopicity: this compound is a white solid and can be hygroscopic. Handle in a dry, inert atmosphere (e.g., a glove box) whenever possible to prevent absorption of atmospheric moisture, which can lead to isotopic dilution and hydrolysis.

-

Light Sensitivity: The compound should be protected from light to prevent potential photolytic degradation. Use amber vials or wrap containers in aluminum foil.

-

Solution Preparation: Solutions are reported to be unstable; it is recommended to prepare them fresh before use. If storage is necessary, follow the conditions outlined in Table 1. Use of newly opened, anhydrous solvents is recommended.

Physicochemical Stability Profile

The stability of this compound is influenced by several environmental factors, including temperature, pH, light, and oxidizing agents. The deuteration is not expected to significantly alter the chemical stability profile compared to the non-deuterated Cyclosporin A.

Table 2: Summary of Cyclosporin A Stability Under Stress Conditions

| Stress Condition | Observed Degradation | Primary Degradation Products |

| Acidic (Hydrolytic) | Significant degradation, especially at low pH.[1][2][3] | Isomerization to isocyclosporin A via N→O acyl shift.[1] Hydrolytic cleavage of the peptide backbone to form open-chain peptides.[2][4] |

| Basic (Hydrolytic) | Degradation observed, though generally less pronounced than under acidic conditions. | Further investigation is needed to fully characterize degradation products. |

| Oxidative | Relatively stable; no significant degradation reported in some studies.[5] | Further investigation is needed to confirm stability against various oxidizing agents. |

| Thermal | Stable at room temperature for limited periods.[6] The molecular structure in solution can be altered by temperature changes.[7] When heated to decomposition, it emits toxic fumes.[8] | Characterization of thermal degradants requires further study. |

| Photolytic | Potential for degradation upon exposure to light. | Characterization of photolytic degradants requires further study. |

Degradation Pathways

The primary degradation pathway for Cyclosporin A under acidic conditions is well-documented.

Experimental Protocols for Stability Assessment

A stability-indicating method is crucial for accurately determining the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating method.

Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60°C for a specified time (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 60°C for a specified time.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution to UV and visible light.

-

-

Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Evaluate the formation of degradation products and ensure they are well-resolved from the parent peak.

Table 3: Example of a Stability-Indicating HPLC Method for Cyclosporin A

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 60-70°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

Mechanism of Action: A Brief Overview

Cyclosporin A (and its deuterated analog) exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.

Conclusion

The stability of this compound powder is crucial for its effective use in research and development. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the integrity of the compound. Understanding the potential degradation pathways and employing robust analytical methods for stability assessment are essential practices for generating reliable scientific data. This guide provides a foundational understanding to aid in these efforts.

References

- 1. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Open-chain peptides obtained by acidic hydrolytic cleavage of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. Cyclosporin A does not increase the oxidative susceptibility of low density lipoprotein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of cyclosporin A in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of temperature on molecular structure of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Enrichment and Purity of Cyclosporin A-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Cyclosporin A-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative analytical methods or in other research applications.

Introduction to this compound

Cyclosporin A is a cyclic polypeptide of eleven amino acids that has revolutionized organ transplantation and the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1] this compound is a stable isotope-labeled version of Cyclosporin A, where four hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantification of Cyclosporin A in biological matrices.[2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.[3]

Isotopic Enrichment of this compound

The isotopic enrichment of a deuterated compound refers to the percentage of molecules that contain the desired number of deuterium atoms. In the case of this compound, the ideal molecule contains exactly four deuterium atoms. However, the synthesis of deuterated compounds is a statistical process, which inevitably leads to a distribution of isotopic species, including molecules with fewer or more than the target number of deuterium atoms. Therefore, a thorough characterization of the isotopic distribution is essential for ensuring the quality and reliability of this compound as an internal standard.

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Mass Shift | Representative Abundance (%) |

| d0 (Unlabeled) | +0 | < 0.1 |

| d1 | +1 | < 0.5 |

| d2 | +2 | < 1.0 |

| d3 | +3 | < 5.0 |

| d4 | +4 | > 94.0 |

Note: The data presented in this table is a representative example based on typical specifications for commercially available this compound. Actual values may vary between different batches and suppliers. It is crucial to refer to the Certificate of Analysis for the specific lot being used.

Chemical Purity of this compound

In addition to isotopic enrichment, the chemical purity of this compound is a critical quality attribute. Chemical impurities can arise from the starting materials, the synthesis process, or degradation of the final product. These impurities can potentially interfere with the analytical method and compromise the accuracy of the results. High-performance liquid chromatography (HPLC) is the most common technique for assessing the chemical purity of this compound.

Table 2: Typical Chemical Purity Profile of this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98.0% | Reverse-Phase HPLC |

| Related Impurities | ||

| - Cyclosporin B | ≤ 0.5% | HPLC |

| - Cyclosporin C | ≤ 0.5% | HPLC |

| - Cyclosporin D | ≤ 0.5% | HPLC |

| - Cyclosporin H | ≤ 0.5% | HPLC |

| - Other individual impurities | ≤ 0.2% | HPLC |

| - Total impurities | ≤ 2.0% | HPLC |

Note: The data in this table represents a typical purity profile. The specific impurities and their acceptance criteria should be defined based on the intended use of the this compound and the requirements of the analytical method. Always consult the lot-specific Certificate of Analysis.

Experimental Protocols

Determination of Isotopic Enrichment by Mass Spectrometry

This protocol provides a general procedure for determining the isotopic distribution of this compound using high-resolution mass spectrometry (HRMS).

Objective: To quantify the relative abundance of d0, d1, d2, d3, and d4 species of Cyclosporin A.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

-

Chromatography: While chromatographic separation is not strictly necessary for this analysis, a short column can be used to desalt the sample before it enters the mass spectrometer.

-

Column: C18, 50 x 2.1 mm, 1.8 µm

-

Mobile Phase: Isocratic elution with 70% acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 1200 to 1210.

-

Resolution: > 70,000

-

Acquire data for at least 1 minute to obtain an averaged spectrum.

-

-

Data Analysis:

-

Identify the monoisotopic peaks corresponding to the [M+H]+ ions of the d0, d1, d2, d3, and d4 species of Cyclosporin A.

-

Integrate the peak areas for each isotopic species.

-

Calculate the relative abundance of each species by dividing the individual peak area by the sum of all isotopic peak areas and multiplying by 100.

-

Determination of Chemical Purity by HPLC

This protocol outlines a typical reverse-phase HPLC method for the analysis of the chemical purity of this compound.

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation: A high-performance liquid chromatograph with a UV detector.

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.

-

Chromatography:

-

Data Analysis:

-

Integrate the peak area of this compound and all impurity peaks.

-

Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all peaks and multiplying by 100.

-

Identify and quantify known impurities using reference standards if available.

-

Visualizing the Mechanism of Action and Analytical Workflow

Cyclosporin A Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T-cells. The following diagram illustrates the key steps in this signaling pathway.

Caption: Cyclosporin A's mechanism of action.

Experimental Workflow for Purity and Enrichment Analysis

The following diagram outlines the typical experimental workflow for the comprehensive analysis of this compound.

Caption: Analytical workflow for this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. inha.elsevierpure.com [inha.elsevierpure.com]

The Use of Cyclosporin A-d4 in Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Cyclosporin A-d4 as an internal standard in pharmacokinetic (PK) studies of Cyclosporin A. Cyclosporin A is a potent immunosuppressant with a narrow therapeutic window and high pharmacokinetic variability, making precise quantification essential for therapeutic drug monitoring and clinical research. The use of a stable isotope-labeled internal standard like this compound is the gold standard for bioanalytical methods, ensuring accuracy and precision in determining drug concentrations in biological matrices.

The Critical Role of Deuterated Internal Standards in Pharmacokinetics

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte and exhibits similar ionization efficiency. Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because they have nearly identical physicochemical properties to the analyte, differing only in mass. This ensures they behave similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. The use of deuterated standards significantly improves the robustness, accuracy, and precision of bioanalytical methods.

Data Presentation: Pharmacokinetic Parameters of Cyclosporin A

The following table summarizes key pharmacokinetic parameters of Cyclosporin A from a study in stable adult renal transplant recipients. These values highlight the inter-individual variability and the importance of precise monitoring.

| Pharmacokinetic Parameter | Geometric Mean | Units |

| Cmax (Maximum Concentration) | 717 | ng/mL |

| AUCτ (Area Under the Curve) | 3108 | ng·h/mL |

Data from a pharmacokinetic conversion study in stable adult renal transplant recipients.[1]

Experimental Protocols

A robust and sensitive LC-MS/MS method is essential for the accurate quantification of Cyclosporin A in biological samples. The following is a detailed methodology for the analysis of Cyclosporin A in whole blood using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This method is widely used for its simplicity and effectiveness in removing proteins from the sample matrix.

-

Reagents:

-

Precipitating Reagent: Methanol containing 0.1 M zinc sulfate.

-

Internal Standard Spiking Solution: this compound in methanol.

-

-

Procedure:

-

To 100 µL of whole blood sample, add 200 µL of the internal standard spiking solution.

-

Vortex the mixture for 30 seconds to ensure homogeneity.

-

Add 200 µL of the precipitating reagent.

-

Vortex again for 1 minute to facilitate protein precipitation.

-

Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) is commonly used.

-

Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Gradient Elution: A gradient elution is employed to achieve optimal separation of Cyclosporin A from endogenous interferences. A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the analyte.

-

Column Temperature: Maintained at an elevated temperature, for example, 60°C, to ensure sharp peak shapes and reproducible retention times.

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The ammoniated adducts of the analytes are typically monitored as precursor ions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cyclosporin A | 1220.0 ([M+NH4]+) | 1203.0 |

| This compound | 1224.0 ([M+NH4]+) | 1207.0 |

The precursor ion for Cyclosporin A is the ammoniated adduct.[2] The precursor and product ions for this compound are inferred based on a mass increase of 4 Da due to deuteration.

Mandatory Visualizations

Experimental Workflow for Cyclosporin A Quantification

Caption: Workflow for the bioanalysis of Cyclosporin A using this compound.

Signaling Pathway of Cyclosporin A

Caption: Mechanism of action of Cyclosporin A in inhibiting T-cell activation.

References

Methodological & Application

Application Note and Protocol: Quantification of Cyclosporin A in Whole Blood by LC-MS/MS using a Deuterated (d4) Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA is crucial to ensure efficacy while minimizing dose-related toxicities.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for CsA quantification in clinical and research settings, offering high sensitivity, specificity, and accuracy compared to immunoassay methods.[1][2][3]

This application note provides a detailed protocol for the quantification of Cyclosporin A in whole blood using a robust and rapid LC-MS/MS method. The protocol employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Cyclosporin A-d4, to ensure accurate and precise quantification.

Experimental Protocols

1. Materials and Reagents

-

Cyclosporin A (CsA) reference standard

-

This compound (CsA-d4) internal standard (ISTD)

-

LC-MS/MS grade methanol

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade water

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Zinc sulfate (analytical grade)

-

Human whole blood (drug-free, EDTA anticoagulant) for calibration standards and quality controls

2. Sample Preparation

A simple protein precipitation method is employed for the extraction of Cyclosporin A and its internal standard from whole blood.[4]

-

Pipette 100 µL of whole blood (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of a precipitating reagent consisting of a 1:4 ratio of 0.4 M zinc sulfate in water to methanol, containing the this compound internal standard at an appropriate concentration.[4]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[4]

-

Centrifuge the samples at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.[4]

3. Liquid Chromatography (LC) Conditions

Chromatographic separation is critical for resolving Cyclosporin A from potential matrix interferences. A C18 reversed-phase column is commonly used for this application.[1][5]

-

LC System: Agilent 1260 LC system or equivalent[4]

-

Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm particle size)[1][5]

-

Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water[1]

-

Mobile Phase B: Methanol[1]

-

Injection Volume: 10 µL[1]

-

Column Temperature: 60°C[1]

-

Gradient Elution: A gradient elution is employed to ensure optimal separation and a short run time. An example gradient is provided in the table below.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 40 | 60 |

| 1.5 | 0 | 100 |

| 2.5 | 0 | 100 |

| 2.51 | 40 | 60 |

| 4.0 | 40 | 60 |

4. Mass Spectrometry (MS/MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.[1][4]

-

Mass Spectrometer: Agilent 6460 or 6470 Triple Quadrupole Mass Spectrometer or equivalent[4]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

-

Ion Source Parameters:

Data Presentation

Table 1: MRM Transitions and MS/MS Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters for Cyclosporin A and its d4-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |

| Cyclosporin A | 1219.9 | 1202.8 | 10 | 175 | 12 |

| This compound | 1223.9 | 1206.8 | 10 | 170 | 12 |

Data adapted from Agilent Application Note.[4]

Table 2: Method Performance Characteristics

This method is expected to demonstrate excellent analytical performance with a wide linear range.

| Parameter | Expected Performance |

| Linear Range | 1.95 - 2,000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.995[4] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for Cyclosporin A quantification.

Signaling Pathway/Logical Relationship Diagram

Caption: Logic of quantification using an internal standard.

References

- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Quantitative Analysis of Cyclosporin A in Whole Blood Using UPLC-HRMS with a Deuterated Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1][2] Therapeutic drug monitoring (TDM) of CsA is crucial to ensure efficacy while minimizing dose-related toxicity. Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) has emerged as the gold standard for CsA quantification due to its high sensitivity, specificity, and accuracy compared to immunoassays.[1][3] This application note provides a detailed protocol for the development and validation of a UPLC-HRMS method for the quantitative analysis of Cyclosporin A in human whole blood, utilizing Cyclosporin A-d4 as an internal standard (ISTD).

Experimental Protocols

Materials and Reagents

-

Cyclosporin A (CAS 59865-13-3)

-

This compound (ISTD)

-

Formic acid (Analytical Grade)

-

Zinc sulfate heptahydrate (Analytical Grade)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human whole blood (for calibration standards and quality controls)

Sample Preparation

A protein precipitation method is employed for the extraction of Cyclosporin A and the internal standard from whole blood samples.[1][4][5]

-

To 200 µL of whole blood sample, add 200 µL of 400 mM zinc sulfate heptahydrate solution and mix gently.

-

Add 50 µL of the this compound internal standard working solution (400 ng/mL in methanol).

-

Vortex the mixture for 1 minute.

-

Add 400 µL of acetonitrile and vortex again for 5 minutes.

-

Centrifuge the mixture at 11,290 x g for 5 minutes at 4°C.[1]

-

Transfer 800 µL of the supernatant to a clean polypropylene tube.

-

Evaporate the supernatant to dryness at 40°C using a vacuum centrifugal concentrator.[1]

-

Reconstitute the residue with 200 µL of the mobile phase A/B (55:45, v/v).[1]

-

Inject 5 µL of the reconstituted sample into the UPLC-HRMS system.[1]

UPLC-HRMS Conditions

The chromatographic separation and mass spectrometric detection are performed using a UPLC system coupled to a high-resolution mass spectrometer.

UPLC Conditions

| Parameter | Setting |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1] |

| Column Temperature | 40°C[1] |

| Mobile Phase A | 2 mM Ammonium Acetate with 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Flow Rate | 0.5 mL/min[5] |

| Injection Volume | 5 µL[1] |

| Gradient Program | See Table 1 |

Table 1: UPLC Gradient Program [1]

| Time (min) | % Mobile Phase B |

| 0.0 | 45 |

| 1.0 | 50 |

| 2.5 | 80 |

| 3.0 | 100 |

| 5.0 | 100 |

| 5.1 | 45 |

| 7.0 | 45 |

HRMS Conditions

| Parameter | Setting |

| Mass Spectrometer | Q Exactive Mass Spectrometer or similar[1] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Scan Mode | Full Scan |

| Capillary Voltage | 4,000 V[6] |

| Drying Gas Temperature | 225°C[6] |

| Drying Gas Flow | 9 L/min[6] |

| Nebulizer Pressure | 35 psi[6] |

Data Presentation

Mass Spectrometric Data

The exact masses of the protonated adducts for Cyclosporin A and the internal standard are monitored.

Table 2: Monitored m/z Values [1]

| Compound | Formula | Adduct | Exact m/z |

| Cyclosporin A | C₆₂H₁₁₁N₁₁O₁₂ | [M+H]⁺ | 1202.8485 |

| This compound (ISTD) | C₆₂H₁₀₇D₄N₁₁O₁₂ | [M+H]⁺ | 1206.8727 |

Quantitative Performance

The method is validated according to FDA guidelines, demonstrating excellent linearity, sensitivity, accuracy, and precision.[1][3]

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Cyclosporin A | 5 - 800[1] | > 0.99 |

Table 4: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |

| Low | 15 | < 15 | < 15 | 85 - 115 |

| Medium | 350 | < 15 | < 15 | 85 - 115 |

| High | 700 | < 15 | < 15 | 85 - 115 |

Note: The values in Tables 3 and 4 are representative and should be established during in-house method validation.

Visualizations

Caption: Experimental workflow for Cyclosporin A analysis.

Caption: Logical relationship of method development to clinical outcome.

References

- 1. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. researchgate.net [researchgate.net]

- 4. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]